molecular formula C14H10F3NO B8168419 2-(2-(Trifluoromethoxy)phenyl)-5-vinylpyridine

2-(2-(Trifluoromethoxy)phenyl)-5-vinylpyridine

Cat. No.: B8168419
M. Wt: 265.23 g/mol
InChI Key: MTEGMBHWWHAMRL-UHFFFAOYSA-N
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Description

2-(2-(Trifluoromethoxy)phenyl)-5-vinylpyridine is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a vinylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethoxy group . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of 2-(2-(Trifluoromethoxy)phenyl)-5-vinylpyridine may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize output while minimizing waste .

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethoxy)phenyl)-5-vinylpyridine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors . This interaction can modulate biological pathways and result in various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-containing molecules such as:

Uniqueness

2-(2-(Trifluoromethoxy)phenyl)-5-vinylpyridine is unique due to the presence of both a trifluoromethoxy group and a vinylpyridine moiety.

Properties

IUPAC Name

5-ethenyl-2-[2-(trifluoromethoxy)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c1-2-10-7-8-12(18-9-10)11-5-3-4-6-13(11)19-14(15,16)17/h2-9H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEGMBHWWHAMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN=C(C=C1)C2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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